![molecular formula C18H21N3O3 B2919030 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034603-86-4](/img/structure/B2919030.png)
1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Piperidine-4-spiro-imidazolidine-2,4-diones have been synthesized using specific substituted 2-phenyl-4-hydroxypiperidines and 4-cyano-4-aminopiperidines, showcasing advanced synthetic methods in heterocyclic chemistry. These compounds' stereochemical composition and spatial structure were elucidated using NMR data, indicating their potential in medicinal chemistry research B. Unkovskii et al., 1994.
Biological Activities
Antimicrobial Activity : A study on 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones demonstrated significant antibacterial activity against gram-positive bacteria, emphasizing the chemical scaffold's potential in developing new antibacterial agents. The study also highlighted excellent antifungal activity, suggesting a broad spectrum of biological applications O. Prakash et al., 2011.
Anticancer Potential : The synthesis of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives showed a diversified pharmacological profile, with certain compounds exhibiting potential as antidepressants and/or anxiolytics due to their affinity for 5-HT receptors. This indicates the compound's relevance in designing therapeutics for mental health disorders A. Czopek et al., 2010.
Chemical Properties and Reactions
- Novel Syntheses and Reactions : The generation of 2,6-bridged piperazine-3-ones through N-acyliminium ion chemistry, starting from alpha-amino acids, showcases the compound's versatility in synthesizing novel heterocyclic structures. This method utilized aromatic, heteroaromatic, and nonaromatic side chains as pi-nucleophiles, highlighting the compound's utility in synthetic organic chemistry J. Veerman et al., 2003.
Future Directions
The future directions for research on “1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .
Mechanism of Action
Target of Action
A structurally similar compound, 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (tppu), has been identified as a potent inhibitor of soluble epoxide hydrolase (seh) . sEH is a major enzyme involved in metabolizing epoxy-polyunsaturated fatty acids such as epoxyeicosatrienoic acids .
Mode of Action
Based on the similar compound tppu, it can be inferred that this compound might bind to seh, inhibiting its function .
Biochemical Pathways
The inhibition of sEH by this compound could lead to an increase in the levels of epoxyeicosatrienoic acids, which have various biological activities. sEH is highly expressed in the liver, kidney, heart, lung, intestine, brain, and vasculature of mammals, and its increased expression is associated with inflammation and several diseases .
Pharmacokinetics
The pharmacokinetics of the similar compound tppu were influenced by the specific binding to their pharmacologic target seh, a phenomenon known as target-mediated drug disposition (tmdd) .
Result of Action
The inhibition of seh could potentially lead to a decrease in inflammation and the mitigation of several diseases .
properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-16-12-20(18(24)21(16)15-4-2-1-3-5-15)14-8-10-19(11-9-14)17(23)13-6-7-13/h1-5,13-14H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKQGQDXKPYERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
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